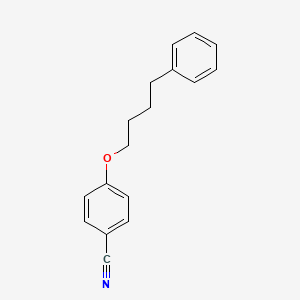

4-(4-Phenylbutoxy)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Phenylbutoxy)benzonitrile is a chemical compound with the molecular formula C17H17NO . It is used in various chemical reactions and has several properties that make it useful in the field of organic synthesis .

Synthesis Analysis

The synthesis of 4-(4-Phenylbutoxy)benzonitrile involves several steps. One method involves using 4-chlorine-1-butanol as the raw material. The process includes four steps of reactions to synthesize the 4-(4-phenylbutoxy) benzoic acid . Other methods for benzonitrile synthesis include the cyanation of benzene halides, toluene halides and ammonia reaction, ammoxidation of toluene, ammonia and air, benzoic acid and urea reaction, and the cyanidation of benzaldehyde .Molecular Structure Analysis

The molecular structure of 4-(4-Phenylbutoxy)benzonitrile can be studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(4-Phenylbutoxy)benzonitrile .Applications De Recherche Scientifique

Phototoxicity Reduction in Dermatological Treatment

4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, a nonsteroidal androgen receptor antagonist, has been developed for sebum control and treatment of androgenetic alopecia. This compound showcases significant in vivo activity and a rapid systemic metabolism, reducing the risk of unwanted side effects. Importantly, it has tested negative for phototoxicity, a crucial aspect in dermatological applications (Li et al., 2008).

Understanding Charge Transfer States

Studies on 4-(N,N-Dimethyl-amino)benzonitrile (DMABN) and similar molecules have been instrumental in understanding charge transfer (CT) states. These studies, using advanced analytical and computational methods, provide insights into the structures of excited states and their intramolecular dynamics (Köhn & Hättig, 2004).

Advancements in High Voltage Lithium Ion Batteries

In the field of energy storage, 4-(Trifluoromethyl)-benzonitrile has been identified as a novel electrolyte additive for LiNi 0.5 Mn 1.5 O4 cathodes in high voltage lithium ion batteries. Its inclusion significantly improves cyclic stability and capacity retention, which are critical parameters for battery performance (Huang et al., 2014).

Anti-Cancer Properties

Research into Iron(II)-Cyclopentadienyl compounds containing benzonitrile derivatives has shown strong activity against colorectal and triple-negative breast cancer cells. These compounds, which include various benzonitrile substituents, exhibit selective cytotoxicity and can induce apoptosis in cancer cells (Pilon et al., 2020).

Liquid Crystalline Behavior and Photophysical Properties

Benzonitrile derivatives have also been explored for their liquid crystalline behavior and photophysical properties. Compounds like 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles demonstrate interesting phase behavior and luminescence, which have potential applications in materials science (Ahipa et al., 2014).

Enzymatic Biotransformation and Environmental Impact

Research has shown the ability of certain fungi, like Fusarium solani, to degrade aromatic nitriles such as benzonitrile. This enzymatic process, which converts benzonitrile into benzoate and ammonia, plays a significant role in the biodegradation of nitrilic herbicides in the environment, highlighting the ecological implications of these compounds (Harper, 1977).

Safety And Hazards

The safety data sheet for a similar compound, 4-(4-Formylphenoxy)benzonitrile, indicates that it may cause an allergic skin reaction and serious eye irritation . It is advisable to handle 4-(4-Phenylbutoxy)benzonitrile with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

Propriétés

IUPAC Name |

4-(4-phenylbutoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c18-14-16-9-11-17(12-10-16)19-13-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-12H,4-5,8,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWISDBJHMXJLNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617232 |

Source

|

| Record name | 4-(4-Phenylbutoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Phenylbutoxy)benzonitrile | |

CAS RN |

138631-41-1 |

Source

|

| Record name | 4-(4-Phenylbutoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)